
1-(4-Chlorobenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, commonly known as CBU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CBU is a urea derivative that possesses unique properties that make it an attractive candidate for drug development.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Urea-derived Mannich bases, including compounds with structures similar to "1-(4-Chlorobenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea", have been synthesized and examined as corrosion inhibitors for mild steel surfaces in hydrochloric acid solution. These studies have shown that such compounds can effectively prevent corrosion, suggesting their potential application in protecting metal surfaces in industrial settings (Jeeva et al., 2015).
Optical and Electronic Properties
Research on novel chalcone derivatives, which share structural similarities with the mentioned compound, has highlighted their significant electro-optic properties. These properties include high second and third harmonic generation values, suggesting applications in nonlinear optics and optoelectronic device fabrication (Shkir et al., 2018).
CNS Agents
A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, related in structure to the compound , demonstrated anxiolytic activity and muscle-relaxant properties in pharmacological screenings. This indicates potential applications in developing new treatments for anxiety and muscle tension disorders (Rasmussen et al., 1978).
Supramolecular Chemistry
Studies on urea ligands, including pyridine-substituted ureas, have explored their ability to form metallo-supramolecular macrocycles. These macrocycles, facilitated by hydrogen bonding and metal coordination, have implications in the development of new materials for catalysis, sensing, and molecular recognition (Troff et al., 2012).
Anticancer Activity
Research on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which are structurally related to the compound of interest, has identified significant antiproliferative effects against various cancer cell lines. These findings suggest potential applications in cancer therapy (Feng et al., 2020).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-14-2-8-18(9-3-14)24-13-16(10-19(24)25)12-23-20(26)22-11-15-4-6-17(21)7-5-15/h2-9,16H,10-13H2,1H3,(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFSQOLWDVXTRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2377402.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclopropanecarboxamide](/img/structure/B2377403.png)
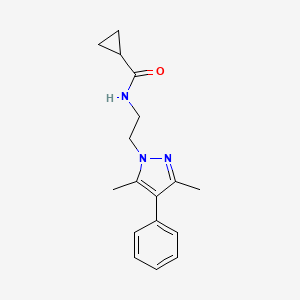

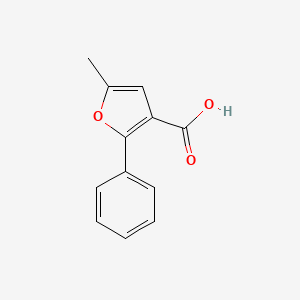


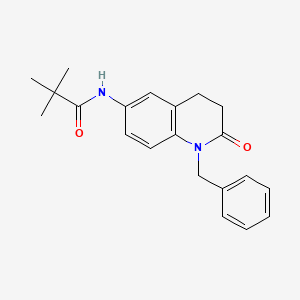
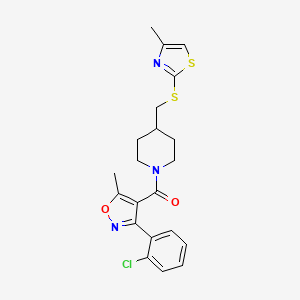
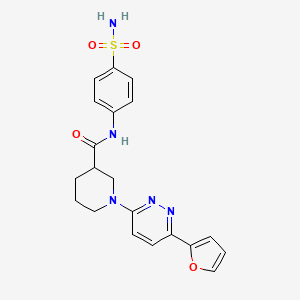
![Sodium 1'-[(tert-butoxy)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylate](/img/structure/B2377418.png)
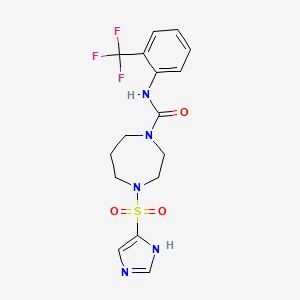
![1-Benzo[e][1,3]benzothiazol-2-yl-3-(4-nitrophenyl)urea](/img/structure/B2377421.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2377425.png)